![molecular formula C25H38NOP B5126960 N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine](/img/structure/B5126960.png)
N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine, also known as BMS-986168, is a novel small molecule inhibitor of tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of enzymes that plays a crucial role in the immune system. BMS-986168 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases.
Mécanisme D'action
N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine works by selectively inhibiting the activity of TYK2, which is a key mediator of cytokine signaling. Cytokines are small proteins that play a critical role in the immune system by regulating cell growth, differentiation, and function. Dysregulation of cytokine signaling can lead to the development of autoimmune diseases. By inhibiting TYK2, this compound blocks the downstream signaling of cytokines and reduces inflammation.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to effectively reduce inflammation and disease activity in models of autoimmune diseases. The compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies. This compound has demonstrated good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine is its selectivity for TYK2, which reduces the risk of off-target effects. The compound has also demonstrated good efficacy in preclinical studies, making it a promising candidate for further development. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for research on N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine. One area of interest is the development of combination therapies that target multiple cytokine pathways. Another potential direction is the evaluation of this compound in other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final compound. The exact details of the synthesis method are proprietary, but it has been reported that the process involves the use of high-pressure hydrogenation and chromatographic purification.
Applications De Recherche Scientifique
N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, this compound has been shown to effectively suppress the production of pro-inflammatory cytokines and reduce disease activity. The compound has also been evaluated in models of graft-versus-host disease and has shown potential as a therapeutic agent in this setting.
Propriétés
IUPAC Name |
N-[3-bis(4-methylphenyl)phosphorylpropyl]-N-butylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38NOP/c1-5-7-18-26(19-8-6-2)20-9-21-28(27,24-14-10-22(3)11-15-24)25-16-12-23(4)13-17-25/h10-17H,5-9,18-21H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQGNKXIVRTTJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCP(=O)(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.